molecular formula C11H19N3 B13086757 12-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene

12-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene

Cat. No.: B13086757
M. Wt: 193.29 g/mol
InChI Key: KRSVXOODNJHOEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 12-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the tricyclic structure . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent yield and purity .

Chemical Reactions Analysis

12-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene undergoes various chemical reactions, including:

Scientific Research Applications

12-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 12-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene involves its interaction with specific molecular targets. The tricyclic structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

12-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene can be compared with similar tricyclic compounds such as:

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

3-methyl-2,3,4,5a,6,7,8,9,9a,10-decahydropyrimido[1,2-a]benzimidazole

InChI

InChI=1S/C11H19N3/c1-8-6-12-11-13-9-4-2-3-5-10(9)14(11)7-8/h8-10H,2-7H2,1H3,(H,12,13)

InChI Key

KRSVXOODNJHOEE-UHFFFAOYSA-N

Canonical SMILES

CC1CN=C2NC3CCCCC3N2C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.